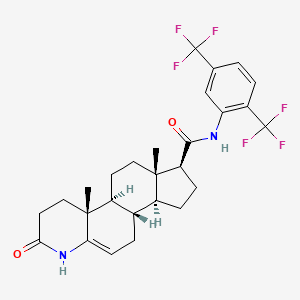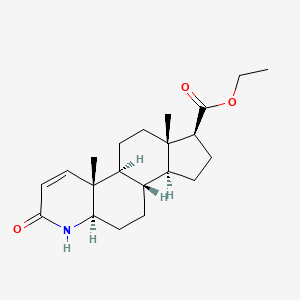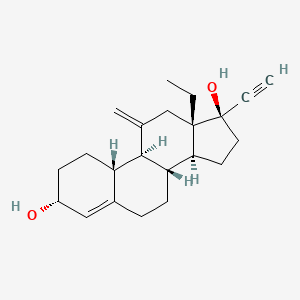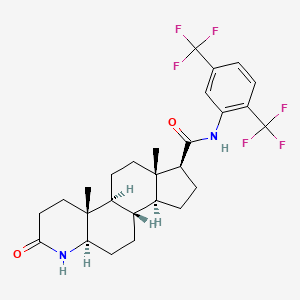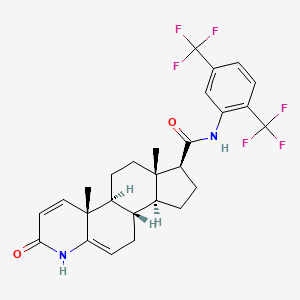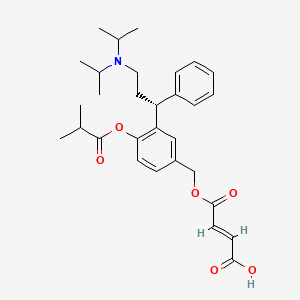
Imazethapyr Impurity 10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imazethapyr Impurity 10 is a chemical compound related to Imazethapyr, a widely used herbicide . The impurity is provided by BOC Sciences for the pharmaceutical industries, specializing in small molecules synthesis, biosynthesis, purification, and characterization . The CAS number for Imazethapyr Impurity 10 is 102268-21-3 .
Wissenschaftliche Forschungsanwendungen
Genotoxic and Cytotoxic Effects
Imazethapyr (IM) has been studied for its cytotoxic and genotoxic effects. In a study using Allium cepa root cells, IM was found to exhibit cytotoxic activity and induced DNA damage in a dose-dependent manner. Interestingly, the herbicide did not show significant genotoxic activity except at a concentration of 10 ppm (Liman, Ciğerci, & Öztürk, 2015).
Impact on Microbial Communities and Plant Growth
Research has indicated that imazethapyr affects soil microbial communities and plant growth. In a study examining its influence on Rhizobium growth and its symbiosis with pea plants, it was found that imazethapyr inhibited the growth of the symbiotic plant rather than directly affecting the bacteria (González, González-Murua, & Royuela, 1996). Another study analyzing Arabidopsis thaliana revealed that imazethapyr affects the root proteome and impacts several key biochemical pathways, including sugar and starch metabolism, and the composition of root cell walls (Qian et al., 2015).
Soil Microbial Biomass and Enzyme Activities
Imazethapyr's effects on soil microbial biomass and various soil enzyme activities were investigated. It was found that at the recommended field rate for soybean weeding, imazethapyr did not adversely affect microbiological processes. However, at higher concentrations, it impacted biomass-C content and enzyme activities (Perucci & Scarponi, 1994).
Effects on Leaf Surface Microbial Communities
A study on the effects of imazethapyr spraying on Arabidopsis thaliana indicated that it inhibited plant growth and altered the leaf surface microbial communities. It was observed that imazethapyr application increased the abundance of Pseudomonas, a genus that includes species pathogenic to plants and humans (Liu et al., 2019).
Photocatalytic Degradation
The photocatalytic degradation of imazethapyr was studied in an aqueous suspension of titanium dioxide, showing potential for effective degradation of the herbicide in water systems (Ishiki, Ishiki, & Takashima, 2005).
Safety And Hazards
The safety data sheet for Imazethapyr, the parent compound, indicates that it may form combustible dust concentrations in air and is very toxic to aquatic life with long-lasting effects . It’s important to avoid release to the environment and to handle with care to prevent exposure through inhalation, skin contact, or eye contact . The specific safety and hazard information for Imazethapyr Impurity 10 is not provided in the searched resources, but it’s reasonable to assume that similar precautions should be taken.
Eigenschaften
CAS-Nummer |
102268-21-3 |
|---|---|
Produktname |
Imazethapyr Impurity 10 |
Molekularformel |
C15H19N3O3 |
Molekulargewicht |
289.34 |
Aussehen |
Solid |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
3-Ethyl-5,7-dihydro-α-methyl-α-(1-methylethyl)-5,7-dioxo-6H-pyrrolo[3,4-b]pyridine-6-acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1aR,5aR,7aS,8S,8aS,9aS,9bS,9dR)-5'-Hydroxy-5a,7a-dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolan]-3(4H)-one](/img/structure/B601944.png)
